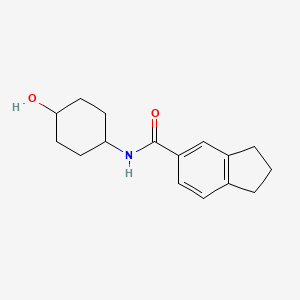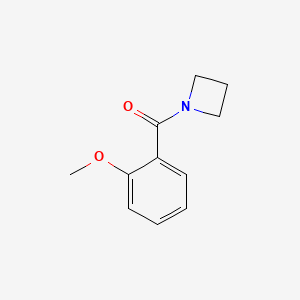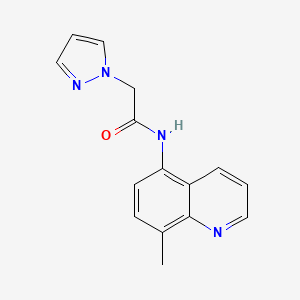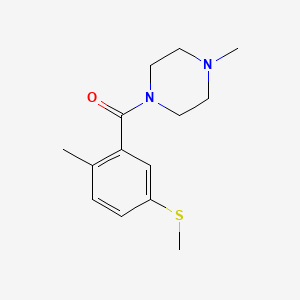
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide, also known as DBF or 2-Methyl-N-(5-benzofuranyl)-2-propionamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzofuran derivatives and has been studied extensively for its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide is not fully understood. However, it has been found to interact with various biological targets, including the cannabinoid receptors, GABA receptors, and TRPV1 receptors. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to protect neurons from damage caused by oxidative stress and has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide in lab experiments is its ability to interact with multiple biological targets, making it a versatile compound for studying various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide. One area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Another area of research is its potential as an anticancer agent, particularly in the treatment of breast cancer. Additionally, there is interest in exploring the potential of this compound as a modulator of the endocannabinoid system, which could have implications for the treatment of various disorders such as anxiety and depression. Overall, the potential therapeutic applications of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide make it a promising compound for future research.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide can be achieved through several methods. One of the most common methods involves the reaction of 2-methylpropanoic acid with 2-amino-5-benzofuran carboxylic acid in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide). This reaction results in the formation of the desired product, which can be isolated and purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide has been found to exhibit a range of biological activities, making it a promising candidate for various therapeutic applications. It has been studied extensively for its potential as an anti-inflammatory, analgesic, and neuroprotective agent. Additionally, it has been found to possess anticancer properties and has been investigated for its potential in cancer therapy.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)12(14)13-10-3-4-11-9(7-10)5-6-15-11/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIJYTMTRBXDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)

![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)




![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)